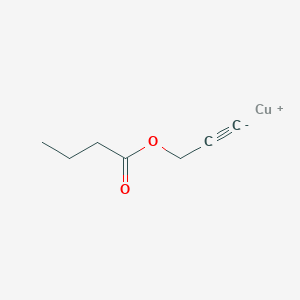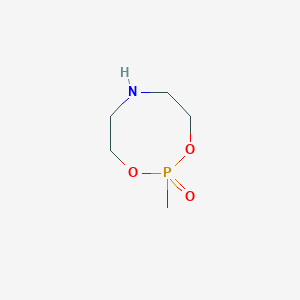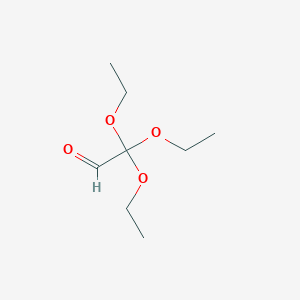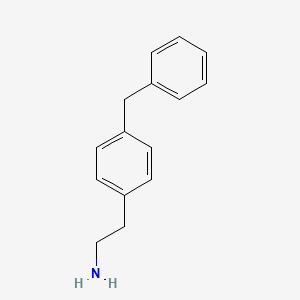acetyl chloride CAS No. 111425-27-5](/img/structure/B14318461.png)
[(4-Methylphenyl)(2-oxo-1,2-diphenylethyl)amino](oxo)acetyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methylphenyl)(2-oxo-1,2-diphenylethyl)aminoacetyl chloride is a complex organic compound with a unique structure that includes a 4-methylphenyl group, a 2-oxo-1,2-diphenylethyl group, and an oxoacetyl chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)(2-oxo-1,2-diphenylethyl)aminoacetyl chloride typically involves multiple steps, starting with the preparation of the 2-oxo-1,2-diphenylethylamine intermediate. This intermediate can be synthesized through the reaction of benzophenone with an appropriate amine under acidic conditions. The resulting amine is then reacted with 4-methylbenzoyl chloride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methylphenyl)(2-oxo-1,2-diphenylethyl)aminoacetyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The acetyl chloride moiety can undergo nucleophilic substitution reactions, leading to the formation of amides and esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of amides and esters.
Wissenschaftliche Forschungsanwendungen
(4-Methylphenyl)(2-oxo-1,2-diphenylethyl)aminoacetyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (4-Methylphenyl)(2-oxo-1,2-diphenylethyl)aminoacetyl chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. Pathways involved in these interactions include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methyl-N-(2-oxo-1,2-diphenylethyl)benzenesulfonamide
- 2-(4-methyl-N-(2-oxo-1,2-diphenylethyl)anilino)-2-oxoacetyl chloride
Uniqueness
(4-Methylphenyl)(2-oxo-1,2-diphenylethyl)aminoacetyl chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and interaction profiles with biological targets.
This detailed article provides a comprehensive overview of (4-Methylphenyl)(2-oxo-1,2-diphenylethyl)aminoacetyl chloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
111425-27-5 |
|---|---|
Molekularformel |
C23H18ClNO3 |
Molekulargewicht |
391.8 g/mol |
IUPAC-Name |
2-(4-methyl-N-(2-oxo-1,2-diphenylethyl)anilino)-2-oxoacetyl chloride |
InChI |
InChI=1S/C23H18ClNO3/c1-16-12-14-19(15-13-16)25(23(28)22(24)27)20(17-8-4-2-5-9-17)21(26)18-10-6-3-7-11-18/h2-15,20H,1H3 |
InChI-Schlüssel |
IQANJPIQFALODS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N(C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C(=O)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Methyloctahydro-2H-5,8-epoxypyrano[3,2-c]oxepin-2-ol](/img/structure/B14318381.png)

![2-Fluoro-4-pentylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14318391.png)



![6-(But-3-en-2-yl)-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole](/img/structure/B14318426.png)


![sodium;ethyl 2-(8-ethyl-3,4-dihydro-1H-pyrano[3,4-b]indol-9-id-1-yl)acetate](/img/structure/B14318440.png)
![[6-(4-Fluorobenzoyl)-2-pyridyl]-(4-fluorophenyl)methanone](/img/structure/B14318442.png)
![10-Methyl-2,4-dioxo-2,3,4,10-tetrahydropyrimido[4,5-b]quinolin-7-yl acetate](/img/structure/B14318443.png)
![(9-Diazonio-2H-fluoren-2-ylidene)[(2,5-dioxopyrrolidin-1-yl)oxy]methanolate](/img/structure/B14318460.png)
